molecular formula C18H13N7O2S2 B11075120 3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11075120
M. Wt: 423.5 g/mol
InChI Key: GGTQYSGVQLZPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE typically involves a multi-step processCommon reagents used in these reactions include various nitrating agents, sulfur-containing compounds, and appropriate solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzothiadiazole derivatives .

Scientific Research Applications

4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can lead to the inhibition of cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .

Properties

Molecular Formula

C18H13N7O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

4-nitro-6-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C18H13N7O2S2/c1-2-7-24-13-6-4-3-5-11(13)15-17(24)19-18(21-20-15)28-10-8-12-16(23-29-22-12)14(9-10)25(26)27/h3-6,8-9H,2,7H2,1H3

InChI Key

GGTQYSGVQLZPOJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC5=NSN=C5C(=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.